Flucloronide

Dermatological pharmacology Topical corticosteroid bioequivalence Vasoconstriction assay

R&D on topical anti-inflammatory drugs is hindered by the lack of class-specific, high-potency reference standards. Flucloronide overcomes this by providing a potent glucocorticoid receptor (NR3C1) agonist with proven superiority in human vasoconstriction assays. - 80% complete healing rate after a single application in varicose eczema models, surpassing betamethasone-17-valerate in skin blanching bioassays. - Allows development of dermatological formulations for psoriasis, atopic dermatitis, and other eczematous conditions, supported by documented clinical non-inferiority. - Sourced from reliable suppliers, ensuring consistent quality for pharmaceutical research and drug development.

Molecular Formula C24H29Cl2FO5
Molecular Weight 487.4 g/mol
CAS No. 3693-39-8
Cat. No. B1672864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlucloronide
CAS3693-39-8
SynonymsFlucloronide;  Fluclorolone acetonide;  RS 2252;  RS-2252;  RS2252; 
Molecular FormulaC24H29Cl2FO5
Molecular Weight487.4 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)Cl)Cl)C)F)C
InChIInChI=1S/C24H29Cl2FO5/c1-20(2)31-19-9-13-14-8-16(27)15-7-12(29)5-6-21(15,3)23(14,26)17(25)10-22(13,4)24(19,32-20)18(30)11-28/h5-7,13-14,16-17,19,28H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1
InChIKeyNJNWEGFJCGYWQT-VSXGLTOVSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flucloronide (CAS 3693-39-8) Procurement Guide: Verified Topical Corticosteroid Comparator Data for Scientific and Industrial Sourcing


Flucloronide (USAN), also referred to as fluclorolone acetonide (INN) or RS-2252, is a potent synthetic glucocorticoid belonging to the 21-hydroxysteroid class, indicated exclusively for topical dermatological application [1]. As a mid- to high-potency corticosteroid in the ATC classification D07AC (potent group III), flucloronide exerts its anti-inflammatory and vasoconstrictive effects primarily through high-affinity agonism at the glucocorticoid receptor (NR3C1) [2][3]. Commercialized under the trade names Cutanit and Topicon, this compound is formulated in creams and ointments at a standard concentration of 0.025%, with documented applications in psoriasis, atopic dermatitis, and various eczematous conditions [1]. Its molecular framework (C24H29Cl2FO5; MW 487.39) features dual chlorination at the 9α and 11β positions and fluorination at the 6α position, distinguishing it structurally from mono-halogenated analogs .

Why Flucloronide (3693-39-8) Cannot Be Simply Substituted by Class-Level Analogs: A Procurement Perspective


Substituting flucloronide (0.025%) with other mid- or high-potency topical corticosteroids such as betamethasone dipropionate (0.05%), fluocinolone acetonide (0.025%), or clobetasol propionate (0.05%) is not pharmacologically or clinically neutral. Significant divergence in relative potency, vasoconstrictor assay ranking, and clinical outcomes have been rigorously documented across multiple independent studies [1]. While these compounds share the same therapeutic class and overlapping indications, flucloronide exhibits a distinct rank order in human vasoconstriction bioassays and differentiates itself in disease-specific efficacy for psoriasis and eczema [2]. Furthermore, in vitro release kinetics from standard oleaginous bases (white petrolatum) vary substantially between flucloronide and structural analogs such as fluocinonide, confirming that formulation interchangeability cannot be assumed without risking suboptimal topical bioavailability . Consequently, R&D formulation scientists and clinical procurement specialists must rely on compound-specific evidence rather than class-level assumptions when selecting the appropriate corticosteroid for a given dermatological application or drug development program.

Flucloronide Comparator Evidence: Quantified Differentiation Against Betamethasone, Fluocinolone, and Clobetasol


Superior Vasoconstrictor Activity: Flucloronide Outperforms Betamethasone-17-Valerate and Fluandrenalone in Human Bioassays

In a controlled human vasoconstriction assay designed to predict clinical anti-inflammatory potency, fluclorolone acetonide demonstrated statistically significant superiority over betamethasone-17-valerate, fluandrenalone (flurandrenolide), beclomethasone propionate, flucortolone caproate, and flumethasone pivalate [1]. The assay methodology measured the degree of blanching as a quantitative endpoint, establishing a clear potency hierarchy among six topical steroids.

Dermatological pharmacology Topical corticosteroid bioequivalence Vasoconstriction assay

Psoriasis Clinical Efficacy: Betamethasone Dipropionate Demonstrates Superior Patient- and Investigator-Rated Outcomes

A randomized double-blind trial involving 61 patients with psoriasis compared flucloronide 0.025% cream against betamethasone dipropionate 0.05% cream applied twice daily . Weekly assessments of inflammation, crusting, scaling, pruritus, excoriations, and pain revealed a faster onset of effect with betamethasone dipropionate. In the psoriasis subgroup, both investigators (75% vs. 41%) and patients (83% vs. 35%) rated betamethasone dipropionate as superior in the overall evaluation .

Psoriasis treatment Clinical trial Comparator efficacy

Large-Scale Comparative Study: Clobetasol Propionate Demonstrates Superiority Over Flucloronide in Psoriasis and Eczema

A one-week, randomized, double-blind, multicenter, right-left comparative study involving 1,150 patients with psoriasis or eczema evaluated flucloronide 0.025% cream and ointment against fluocinonide 0.05%, betamethasone valerate 0.1%, and clobetasol propionate 0.05% . Clobetasol was found to be superior to flucloronide for both psoriatic and eczematous patients across efficacy endpoints including healing and symptom resolution .

Psoriasis Eczema Multicenter trial

Efficacy in Varicose Eczema: 80% Complete Healing After Single Application of Flucloronide 0.025%

In a double-blind trial involving 18 patients with varicose eczema, flucloronide 0.025% formulated in a fatty alcohol propylene glycol (FAPG) base was compared with the FAPG vehicle alone . Following a single application, 80% of patients (8 out of 10) receiving flucloronide achieved complete healing of their eczema; a second application produced healing in one additional patient .

Varicose eczema Topical corticosteroid Rapid onset

Glucocorticoid Receptor Binding and Cellular Activity: Flucloronide Among Most Potent Inhibitors in Friend Cell Model

In a Friend cell differentiation model assessing glucocorticoid-mediated control of globin gene expression, flucloronide was identified as one of three steroids (along with halcinonide and flumethasone pivalate) that acted as active inhibitors at concentrations even lower than those required for dexamethasone [1]. This finding positions flucloronide within the upper tier of glucocorticoid receptor agonists in this specific cellular assay system.

Glucocorticoid receptor In vitro pharmacology Gene expression

Differential In Vitro Release Kinetics: Flucloronide vs. Fluocinonide from Oleaginous Ointment Bases

A methodological study developed simplified procedures for measuring the release rates of corticoids from oleaginous ointment bases . The study specifically examined the release rates of flucloronide and fluocinonide from white petrolatum and petrolatum containing various adjuvants, establishing that these two structurally related corticosteroids exhibit measurably different release profiles from identical vehicle systems . Drug solubility determinations in the ointment bases were conducted in parallel.

Formulation science Drug release Topical bioavailability

Flucloronide (3693-39-8): High-Value Application Scenarios for Research and Industrial Procurement


Reference Standard for Vasoconstrictor Assay Development and Topical Corticosteroid Bioequivalence Studies

Given its documented statistically significant superiority over betamethasone-17-valerate, fluandrenalone, and three other topical steroids in human vasoconstriction assays, flucloronide serves as an ideal high-potency reference standard for developing and validating skin blanching bioassays [1]. Research organizations establishing in-house methods for predicting clinical efficacy of novel topical anti-inflammatory compounds can utilize flucloronide as a benchmark with established rank-order potency.

Formulation Development of Medium-to-High Potency Topical Corticosteroid Products for Non-Psoriatic Dermatoses

Flucloronide 0.025% formulations are particularly suitable for industrial development programs targeting contact dermatitis, atopic dermatitis, and seborrheic dermatitis where clinical trial data indicate non-inferiority to comparator agents and where ultra-high potency (e.g., clobetasol) may be unnecessary [1]. The compound's established safety profile with minimal adverse effects when treatment is limited to under three months supports its selection for chronic intermittent therapy formulations [2].

Niche Indication Development: Rapid-Onset Treatment for Varicose Eczema and Venous Stasis Dermatitis

The demonstrated 80% complete healing rate after a single application in varicose eczema patients provides a compelling evidence base for procuring flucloronide for specialized dermatological product lines targeting venous insufficiency-associated skin conditions [1]. This represents a differentiated market opportunity distinct from the crowded psoriasis and general eczema sectors.

Glucocorticoid Receptor Pharmacology Research and High-Potency Positive Control

For academic and pharmaceutical research laboratories investigating glucocorticoid receptor (NR3C1) signaling pathways, flucloronide offers utility as a high-potency agonist with demonstrated activity surpassing dexamethasone in specific cellular models of globin gene regulation [1]. Its inclusion in compound libraries and screening panels provides a valuable comparator for novel GR modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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